An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(4-Chlorophenyl)isoxazol-5-amine
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(4-Chlorophenyl)isoxazol-5-amine
Executive Summary: This document provides a comprehensive technical overview of 3-(4-Chlorophenyl)isoxazol-5-amine (CAS No: 33866-48-7), a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of the isoxazole scaffold, this compound serves as a versatile intermediate for the synthesis of a wide array of potentially bioactive molecules.[1] This guide, intended for researchers, chemists, and drug development professionals, delves into the core physicochemical properties, validated synthetic methodologies, spectroscopic profile, chemical reactivity, and applications of this compound. We will explore the mechanistic rationale behind its synthesis and the strategic importance of its functional groups for further derivatization, grounding all claims in authoritative references.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in drug discovery.[2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it a cornerstone in the design of novel therapeutic agents.[3][4] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][6][7]
Within this important class, 3-(4-Chlorophenyl)isoxazol-5-amine emerges as a particularly valuable intermediate. The molecule is strategically functionalized with:
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A 3-(4-chlorophenyl) group , which can modulate lipophilicity and engage in hydrophobic or halogen-bonding interactions with biological targets.
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A 5-amino group , which acts as a key synthetic handle for extensive derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[1]
This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.
Core Physicochemical and Computed Properties
The fundamental properties of 3-(4-Chlorophenyl)isoxazol-5-amine are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 3-(4-chlorophenyl)-1,2-oxazol-5-amine | [8] |
| Synonyms | 5-Amino-3-(4-chlorophenyl)isoxazole | [1][8] |
| CAS Number | 33866-48-7 | [1][8][9][10] |
| Molecular Formula | C₉H₇ClN₂O | [1][8][9][10] |
| Molecular Weight | 194.62 g/mol | [1][8][9] |
| Appearance | Pale yellow needles / solid | [1] |
| Melting Point | 163-167 °C | |
| Purity (Commercial) | Typically ≥97% | |
| XLogP3 (Computed) | 2.3 | [8] |
| Topological Polar Surface Area (TPSA) | 52.1 Ų | [8] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | [8] |
| Hydrogen Bond Acceptors | 3 (the two ring heteroatoms and the amine nitrogen) | [8] |
Field Insights: The computed XLogP3 value of 2.3 suggests moderate lipophilicity, a desirable characteristic for many drug candidates, balancing aqueous solubility with membrane permeability. The TPSA is well within the typical range for orally bioavailable drugs, indicating good potential for cell permeation.
Synthesis and Mechanistic Insights
The most direct and widely cited method for preparing 3-(4-Chlorophenyl)isoxazol-5-amine is the cyclocondensation reaction of a β-ketonitrile with hydroxylamine.[9] This approach is efficient and relies on readily available starting materials.
Experimental Protocol: Synthesis from 4-Chlorobenzoylacetonitrile
This protocol is adapted from established chemical literature.[9]
Step 1: Reagent Preparation
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorobenzoylacetonitrile (1.0 eq) and sodium hydroxide (2.0 eq) in water.
Step 2: Reaction
-
To the stirred solution, add hydroxylamine hydrochloride (1.1 eq).
-
Heat the resulting mixture to 100°C and maintain reflux for approximately 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will typically precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts and any unreacted hydroxylamine.
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Dry the purified product under vacuum to afford 3-(4-Chlorophenyl)isoxazol-5-amine.
Causality and Expertise:
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Why Sodium Hydroxide? The base serves two purposes. First, it deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile. Second, it facilitates the tautomerization of the β-ketonitrile to its enolate form, which is crucial for the subsequent cyclization step.
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Why Hydroxylamine? Hydroxylamine is the source of the N-O fragment required to form the isoxazole ring. The nitrogen atom acts as a nucleophile, attacking the ketone carbonyl, while the oxygen atom is involved in the final ring closure.
-
Why Heat? The reaction requires an energy input to overcome the activation barriers for both the initial condensation and the subsequent dehydration/cyclization steps, driving the reaction to completion in a reasonable timeframe.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-(4-Chlorophenyl)isoxazol-5-amine.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral features based on the molecule's structure and data from analogous compounds.[11][12][13]
| Technique | Expected Features |
| ¹H NMR (DMSO-d₆) | δ 7.5-8.0 ppm: Two doublets (AA'BB' system), integrating to 4H, characteristic of the 1,4-disubstituted chlorophenyl ring. δ ~6.0 ppm: A singlet, integrating to 1H, corresponding to the C4-proton of the isoxazole ring. δ ~5.5-6.5 ppm: A broad singlet, integrating to 2H, for the -NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR (DMSO-d₆) | δ ~170 ppm: C5 (carbon bearing the amino group). δ ~160 ppm: C3 (carbon attached to the phenyl ring). δ 128-135 ppm: Signals for the chlorophenyl ring carbons. δ ~90 ppm: C4 (methine carbon of the isoxazole ring). |
| FT-IR (KBr Pellet, cm⁻¹) | 3300-3500: Two distinct bands for the symmetric and asymmetric N-H stretching of the primary amine. ~1620: C=N stretching of the isoxazole ring. ~1500-1600: C=C stretching vibrations of the aromatic and heterocyclic rings. ~1090: C-Cl stretching vibration. |
| Mass Spectrometry (EI) | m/z 194/196: Molecular ion (M⁺) and M+2 peaks in an approximate 3:1 ratio, the characteristic isotopic signature of a chlorine atom. |
Chemical Reactivity and Derivatization Potential
The synthetic utility of 3-(4-Chlorophenyl)isoxazol-5-amine lies in the reactivity of its 5-amino group. This primary amine can undergo a variety of transformations, making it an ideal starting point for generating compound libraries for high-throughput screening.
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N-Acylation: Reaction with acyl chlorides or anhydrides yields amide derivatives. This is a common strategy to introduce diverse side chains and modulate the compound's properties.
-
N-Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, though selectivity can be a challenge. Reductive amination offers a more controlled alternative.
-
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a well-known pharmacophore.
-
Diazotization: The amine can be converted to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) at the 5-position, although this can sometimes lead to ring instability.
Derivatization Pathways Diagram
Caption: Key derivatization pathways from the 5-amino group.
Applications in Drug Discovery and Medicinal Chemistry
3-(4-Chlorophenyl)isoxazol-5-amine is not an end-product therapeutic but rather a critical starting material. Its derivatives are actively being investigated for various pharmacological activities.
-
Anti-inflammatory and Analgesic Agents: The isoxazole core is a known bioisostere for other five-membered rings found in non-steroidal anti-inflammatory drugs (NSAIDs). Research has explored derivatives for their potential to act as anti-inflammatory and analgesic agents.[1]
-
Anticancer Research: Many isoxazole-containing compounds have shown potent anticancer activity.[3][5][7] This intermediate provides a scaffold to synthesize novel compounds for screening against various cancer cell lines.[1]
-
Agrochemicals: Beyond pharmaceuticals, the structural motifs present in this molecule are relevant to the development of agrochemicals such as herbicides and pesticides.[1]
-
Enzyme Inhibition Studies: The compound and its derivatives are used in biochemical research to probe the active sites of enzymes and study receptor binding, aiding in the elucidation of disease mechanisms.[1]
Safety and Handling
Professional laboratory diligence is required when handling this compound.
-
GHS Classification: Acute Toxicity, Oral, Category 3.[8]
-
Signal Word: Danger[8]
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Hazard Statement: H301 - Toxic if swallowed.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is between 0-8°C.[1][14]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Contaminated material should be treated as hazardous.[10]
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